Neopentyl benzenesulfonate

Übersicht

Beschreibung

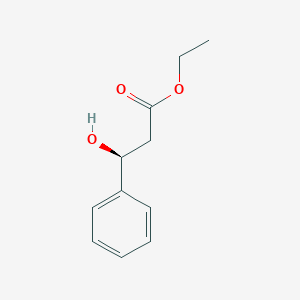

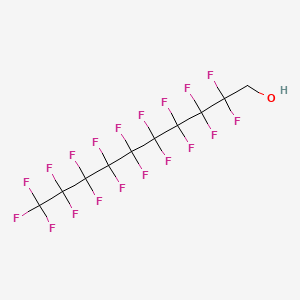

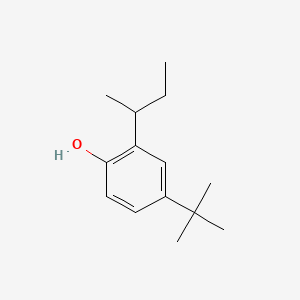

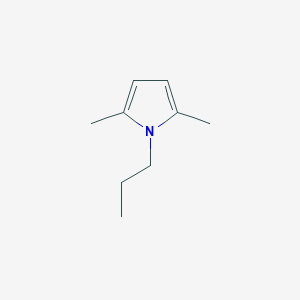

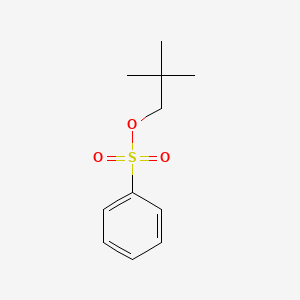

Neopentyl benzenesulfonate is a chemical compound with the molecular formula C11H16O3S . It is also known by other names such as 2,2-dimethylpropyl benzenesulfonate, Benzenesulfonic Acid Neopentyl Ester, and Neopentylbenzenesulfonate .

Synthesis Analysis

The synthesis of Neopentyl benzenesulfonate has been reported in the literature . For instance, a regioregular head-to-tail (HT)-type polythiophene was synthesized by the deprotonative nickel-catalyzed cross-coupling polymerization of 2-chlorothiophene bearing a neopentyl benzenesulfonate group at the 3-position .Molecular Structure Analysis

The molecular weight of Neopentyl benzenesulfonate is 228.31 g/mol . The IUPAC name for this compound is 2,2-dimethylpropyl benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .Chemical Reactions Analysis

The reactions of neopentyl radicals in an oxidizing environment have been studied . For instance, unimolecular dissociation of a neopentyl radical to isobutene and methyl radical is competitive with the neopentyl association with O2 .Physical And Chemical Properties Analysis

Neopentyl benzenesulfonate has a molecular weight of 228.31 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 51.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .Wissenschaftliche Forschungsanwendungen

Neopentyl Benzenesulfonate: A Comprehensive Analysis of Scientific Research Applications

Chromatography Research: Neopentyl benzenesulfonate is utilized in chromatography, a laboratory technique for the separation of a mixture. It is used to improve the efficiency and effectiveness of chromatographic methods, particularly in the separation and analysis of proteins and other complex mixtures .

Mass Spectrometry Research: In mass spectrometry, neopentyl benzenesulfonate aids in enhancing the specificity and sensitivity of methods required for the analysis of low-level impurities in pharmaceutical products. It is particularly useful in the accurate determination of peak identity by mass detection .

Synthesis of Sulfonated Polymers: This compound plays a crucial role in the synthesis of sulfonated polymers, which are used to create ionomers with well-controlled ion exchange capacities (IECs). These polymers are significant in various applications, including fuel cells and other energy-related technologies .

Wirkmechanismus

Target of Action

Neopentyl benzenesulfonate is a chemical compound with the formula C11H16O3S . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a biological system or in a chemical reaction.

Mode of Action

Sulfonate esters, which include neopentyl benzenesulfonate, are known to undergo reactions that involve displacement at the sulfur atom . The type of bond cleavage that occurs during these reactions can depend on the nature of the attacking nucleophile .

Biochemical Pathways

Sulfonate esters are known to be involved in various chemical reactions, and their reactivity patterns can be examined in terms of the kinds of alcohol groups which can be displaced .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.6 , which can influence its distribution and bioavailability.

Zukünftige Richtungen

Neopentyl benzenesulfonate and related compounds have potential applications in various fields. For instance, BASF plans to supply Neopentyl Glycol from Zhanjiang to KHUA, which is planning to build a 100KT/a production plant for high-end powder coatings resins . This partnership will help to meet the growing demand for eco-friendly powder coatings in China and the wider Asia Pacific region .

Eigenschaften

IUPAC Name |

2,2-dimethylpropyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIQNCSAQGGKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338118 | |

| Record name | Neopentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopentyl benzenesulfonate | |

CAS RN |

75620-67-6 | |

| Record name | Neopentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of neopentyl benzenesulfonate in the polymer structure affect its properties?

A1: The incorporation of neopentyl benzenesulfonate as a pendant group in the regioregular head-to-tail (HT)-type polythiophene significantly influences its electronic properties. [] The bulky and electron-withdrawing nature of the sulfonate group can lead to changes in the polymer's band gap, conductivity, and thermal stability. Additionally, the neopentyl moiety can enhance solubility in organic solvents, which is crucial for processing and potential applications in organic electronics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.